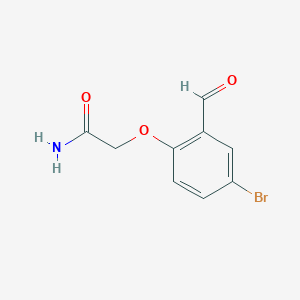![molecular formula C18H14N4O3S B2745058 1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-nitrophenyl)urea CAS No. 391868-16-9](/img/structure/B2745058.png)
1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-nitrophenyl)urea” appears to contain a dihydronaphtho[1,2-d]thiazol-2-yl group and a 4-nitrophenyl group linked by a urea moiety. The dihydronaphtho[1,2-d]thiazol-2-yl group is a bicyclic system containing a thiazole ring fused with a dihydronaphthalene ring. The 4-nitrophenyl group is a phenyl ring substituted with a nitro group at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of the dihydronaphtho[1,2-d]thiazol-2-yl and 4-nitrophenyl groups, as well as the urea linkage .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the presence of the nitro group, which is electron-withdrawing, and the thiazole ring, which can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could increase its reactivity and polarity .Scientific Research Applications
Anion Tuning of Hydrogel Properties
G. Lloyd and J. Steed (2011) discuss how 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels, with the gel's properties being tunable through the choice of anion. This study emphasizes the compound's utility in creating materials with specific physical characteristics, useful in various applications including drug delivery and tissue engineering (Lloyd & Steed, 2011).
Interaction with Fluoride Ions
M. Boiocchi et al. (2004) explore the interaction of 1,3-bis(4-nitrophenyl)urea with fluoride ions, showcasing its capacity to undergo proton transfer upon interaction with fluoride, highlighting its potential as a sensor or in catalysis applications (Boiocchi et al., 2004).
Synthesis of Derivatives
H. Faidallah et al. (2002) detail the synthesis of various urea and thiourea derivatives, illustrating the compound's versatility in chemical synthesis and its role in generating new molecules with potential pharmacological activities (Faidallah et al., 2002).
Biological and Nonlinear Optical Properties
B. Z. Kurt et al. (2015) synthesize coumarylthiazole derivatives containing aryl urea/thiourea groups to evaluate their antimicrobial, anti-inflammatory, and optical properties. This underscores the compound's relevance in developing new therapeutic agents and materials with special optical characteristics (Kurt et al., 2015).
Future Directions
properties
IUPAC Name |
1-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-(4-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c23-17(19-12-6-8-13(9-7-12)22(24)25)21-18-20-16-14-4-2-1-3-11(14)5-10-15(16)26-18/h1-4,6-9H,5,10H2,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWNTEMFNNDOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2744976.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2744978.png)


![3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2744982.png)


![N-benzyl-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2744987.png)

![7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2744993.png)
![3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2744995.png)

